

An In-depth Technical Guide to 2-Chloro-5-iodopyrimidine

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Compound of Interest

Compound Name: 2-Chloro-5-iodopyrimidine

Cat. No.: B183918

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CAS Number: 32779-38-7

This technical guide provides a comprehensive overview of **2-Chloro-5-iodopyrimidine**, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.

Core Properties and Data

2-Chloro-5-iodopyrimidine is a solid, light-sensitive compound valued for its distinct halogen substituents, which provide versatile reactivity for creating diverse chemical structures.[1][2][3]

Physical and Chemical Properties

The key physical and chemical properties of **2-Chloro-5-iodopyrimidine** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	32779-38-7	[4] [5] [6]
Molecular Formula	C ₄ H ₂ ClIN ₂	[5] [6]
Molecular Weight	240.43 g/mol	[5] [6]
Appearance	Solid, powder to crystal, white to gray to brown	[2] [4]
Melting Point	133.0 to 137.0 °C	[2]
Boiling Point	317.8 °C at 760 mmHg	[4]
Density	2.187 g/cm ³	[4]
Flash Point	146 °C	[2] [4]
Refractive Index	1.653	[4]
pKa	-2.78 ± 0.22 (Predicted)	[2]
Storage Conditions	Store in a dark place, under an inert atmosphere, in a freezer at -20°C.	[2]

Spectroscopic and Identification Data

Identifier	Value	References
MDL Number	MFCD06200210	[5]
PubChem Substance ID	329826466	[5]
SMILES	lc1cnc(nc1)Cl	[5]
InChI	1S/C4H2ClIN2/c5-4-7-1-3(6)2-8-4/h1-2H	[5]
InChI Key	WSZRCNZXKKTLQE-UHFFFAOYSA-N	[5]

Safety and Handling

2-Chloro-5-iodopyrimidine is classified as harmful if swallowed and causes skin and serious eye irritation.^{[5][7]} Appropriate personal protective equipment (PPE), including safety goggles, protective clothing, and gloves, should be worn when handling this compound.^[8] Work should be conducted in a well-ventilated area.^[8]

Hazard Identification

Hazard Information	Details	References
GHS Pictogram	GHS07 (Exclamation Mark)	[5]
Signal Word	Warning	[5]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.	[5] [7]
Precautionary Statements	P264: Wash thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Hazard Code	Xn (Harmful)	[4]
Risk Statement	R22: Harmful if swallowed.	[4]

Synthesis and Experimental Protocols

2-Chloro-5-iodopyrimidine is a crucial intermediate synthesized from more basic precursors. One documented synthesis pathway involves the diazotization of 5-iodopyrimidine-2-amine.

Synthesis of 2-Chloro-5-iodopyrimidine

A common method for preparing **2-Chloro-5-iodopyrimidine** is from 5-iodopyrimidine-2-amine.

- Experimental Protocol:
 - A solution of 5-iodopyrimidine-2-amine is prepared in acetonitrile.
 - Copper(II) chloride ($CuCl_2$) and tributyl nitrite are added to the solution.
 - The reaction mixture is heated to 70°C for 5-6 hours.
 - After heating, the mixture is diluted with ether.
 - The resulting solid product is filtered and purified, for example, with ethyl acetate.

Applications in Research and Drug Development

2-Chloro-5-iodopyrimidine is a versatile building block in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agricultural sectors.^[1] Its utility stems from the differential reactivity of the chloro and iodo substituents, allowing for selective functionalization through various cross-coupling reactions.

Intermediate in Pharmaceutical Synthesis

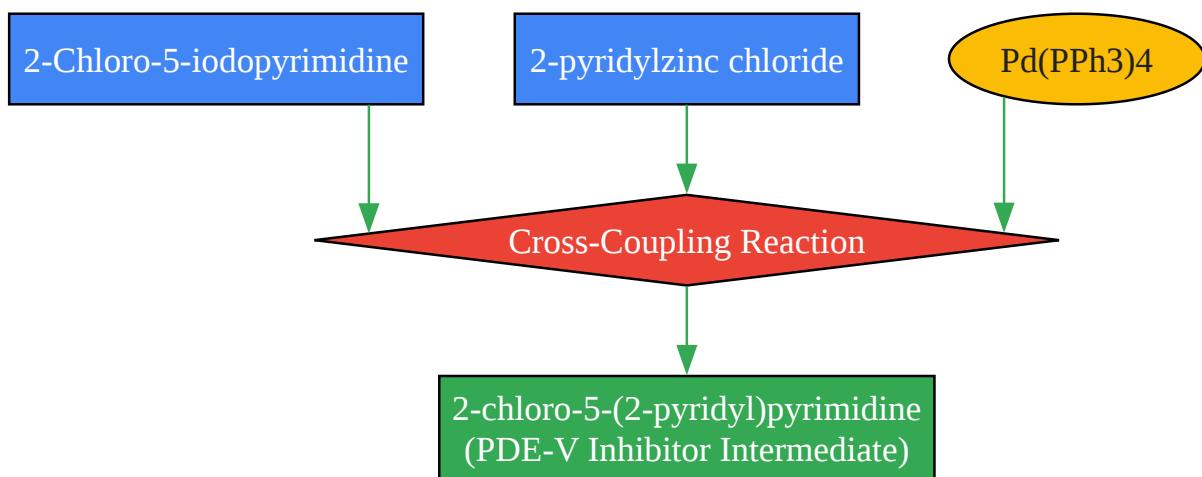
This compound is a key intermediate in the development of antiviral and anticancer agents.^[1]
^[6]

2-Chloro-5-iodopyrimidine is used to synthesize 2-chloro-5-(2-pyridyl)pyrimidine, an intermediate for selective PDE-V inhibitors.

- Experimental Protocol:
 - A cross-coupling reaction is performed between 2-pyridylzinc chloride and **2-Chloro-5-iodopyrimidine**.

- The reaction is catalyzed by a catalytic amount of tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$).
- This process typically achieves a yield of 60-70%.

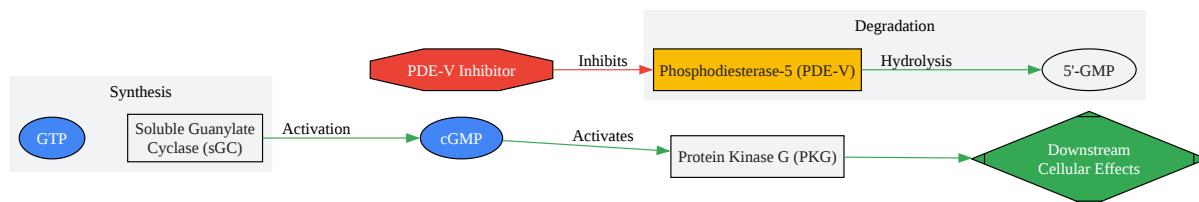
Below is a diagram illustrating this synthetic workflow.



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Caption: Synthesis of a PDE-V inhibitor intermediate.

The inhibition of PDE-V leads to an increase in cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in various physiological processes.



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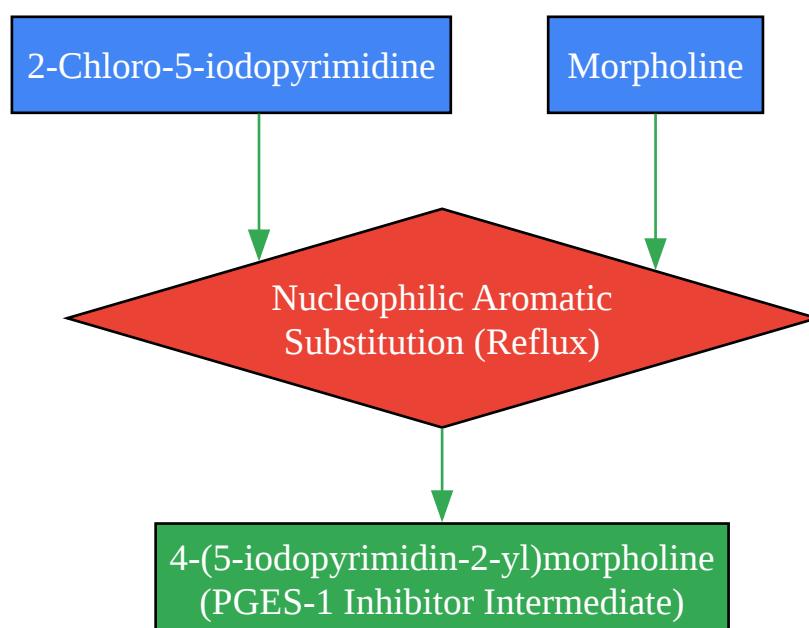
Caption: PDE-V signaling pathway and point of inhibition.

2-Chloro-5-iodopyrimidine is a precursor in a multi-step synthesis of 4-(5-iodopyrimidin-2-yl)morpholine, an intermediate for Prostaglandin E Synthase-1 (PGES-1) inhibitors.

- Experimental Protocol:

- **2-Chloro-5-iodopyrimidine** is dissolved in morpholine.
- The solution is refluxed for 2-3 hours.
- The reaction is quenched with water.
- The resulting solid is filtered and dried to yield the desired product.

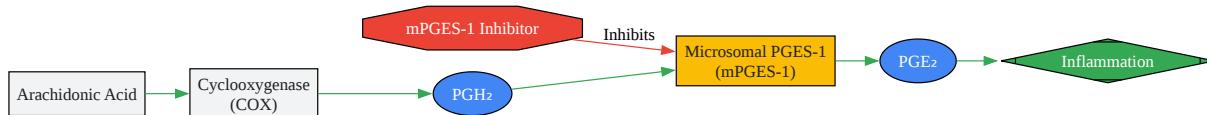
Below is a diagram illustrating this synthetic workflow.



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Caption: Synthesis of a PGES-1 inhibitor intermediate.

Inhibitors of microsomal PGES-1 (mPGES-1) are of interest as anti-inflammatory agents. The mPGES-1 enzyme is involved in the inflammatory cascade, converting PGH₂ to PGE₂.

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Caption: mPGES-1 signaling pathway in inflammation.

2-Chloro-5-iodopyrimidine has been utilized in the synthesis of N-benzoyl urea compounds with antitumor properties.

- Experimental Protocol:
 - **2-Chloro-5-iodopyrimidine**, 2-fluorophenol, and potassium carbonate are reacted in dimethylsulfoxide (DMSO).
 - The mixture is heated at 100°C for 1 hour.
 - After completion, the reaction mixture is poured into water and extracted with ethyl acetate.
 - The extract is dried, and the solvent is removed to yield 2-(2-fluorophenoxy)-5-iodopyrimidine, a precursor to the final N-benzoyl urea compound.

Other Applications

Beyond pharmaceuticals, **2-Chloro-5-iodopyrimidine** is also employed in:

- Agricultural Chemistry: As a component in the formulation of herbicides and fungicides.[\[1\]](#)
- Material Science: In the production of specialty polymers and materials.[\[1\]](#)
- Biochemical Research: As a building block for synthesizing nucleoside analogs to study cellular processes.[\[1\]](#)

Conclusion

2-Chloro-5-iodopyrimidine is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its well-defined properties and versatile reactivity make it an essential tool for synthetic chemists. The information provided in this guide serves as a comprehensive resource for professionals working with this compound, facilitating its effective and safe use in research and development.

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